1,5-Difluoro-2,4-dinitrobenzene
Description
Significance and Multifaceted Role in Organic Synthesis and Material Science
1,5-Difluoro-2,4-dinitrobenzene (DFDNB) is a bifunctional aryl compound that serves as a pivotal building block in both organic synthesis and material science. smolecule.com Its utility stems from a unique molecular architecture: a benzene (B151609) ring substituted with two highly reactive fluorine atoms and two electron-withdrawing nitro groups. chemimpex.com This arrangement makes DFDNB exceptionally reactive toward nucleophiles, positioning it as a valuable tool for chemists.
In the realm of organic synthesis , DFDNB is primarily employed as a versatile cross-linking agent and a precursor for complex molecular structures. The high reactivity of its fluorine atoms in nucleophilic aromatic substitution (SNAr) reactions allows for the controlled, stepwise introduction of various functional groups. researchgate.net This property is harnessed to construct a wide array of compounds, including:
Pharmaceuticals and Agrochemicals : The dinitrobenzene core is a scaffold for creating new drug candidates and pesticides. chemimpex.com
Heterocyclic Compounds : It is a key starting material for synthesizing phenazines, benzo thermofisher.comoxazin-3-ones, and other heterocyclic systems through reactions with appropriate nucleophiles. nih.govncats.io
Dyes and Pigments : The compound's structure is advantageous in the production of dyes. chemimpex.com
Bioconjugation : DFDNB is used to link small peptides to carrier proteins and to cross-link proteins, which is particularly useful for studying protein interactions and conformations within biological membranes. thermofisher.com
In material science , the distinct electronic properties of DFDNB are exploited to engineer advanced materials. smolecule.comchemimpex.com Its applications include:
Energetic Materials : Due to its high density and nitrated structure, DFDNB is a candidate for low-sensitivity, melt-castable energetic materials, with detonation properties comparable to TNT. researchgate.net
Polymer Modification : It can be attached to polymers to functionalize them, thereby tuning their thermal stability, electrical conductivity, and chemical resistance for use in electronics and optoelectronics. smolecule.comchemimpex.com
Surface Functionalization : DFDNB is used to modify the surfaces of materials like metals and ceramics, enhancing properties such as adhesion, wettability, and corrosion resistance. smolecule.com
Historical Trajectory of Research on Dinitrobenzene Derivatives
Research into dinitrobenzene derivatives is deeply rooted in the history of modern chemistry, dating back to the industrial revolution. nih.gov These compounds were foundational to the development of synthetic dyes, a cornerstone of the early chemical industry. researchgate.net
A significant milestone in the application of related compounds was the work of Frederick Sanger in the 1940s and 1950s. He utilized the analogous compound, 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), for the N-terminal sequencing of amino acids in proteins, a groundbreaking achievement that earned him the Nobel Prize in Chemistry in 1958. libretexts.orgnih.gov This work established dinitrohalobenzenes as indispensable reagents in biochemistry for probing protein structure. nih.gov
Over the decades, research has evolved from fundamental synthesis and reactivity studies to more specialized applications. Early work focused on understanding the mechanism of nucleophilic aromatic substitution, where the activating effect of the nitro groups was systematically investigated. researchgate.net More recent research has expanded into the synthesis of high-performance materials, including energetic polymers and coordination polymers, where the nitroaromatic scaffold contributes to high energy density and specific physical properties. researchgate.netnih.govuni-muenchen.de The development of dinitrobenzene derivatives continues to be driven by the need for advanced materials in pharmaceuticals, electronics, and defense applications. nih.govmdpi.com
Electronic and Steric Factors Governing this compound Reactivity
The high reactivity of this compound is governed by a combination of powerful electronic and steric effects within the molecule.
Electronic Factors: The primary driver of DFDNB's reactivity is the strong electron-withdrawing nature of the two nitro (NO₂) groups. smolecule.com These groups are positioned at the C2 and C4 positions, which are ortho and para, respectively, to the fluorine atom at C1, and meta to the fluorine at C5. This specific arrangement is crucial as it powerfully activates the aromatic ring for nucleophilic aromatic substitution (SNAr).
The mechanism proceeds through the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The electron-withdrawing nitro groups stabilize this intermediate through resonance, delocalizing the negative charge and lowering the activation energy of the reaction. libretexts.org The high electronegativity of the fluorine atoms further enhances the electrophilicity of the carbon atoms to which they are attached, making them highly susceptible to nucleophilic attack.
Steric Factors: The presence of two reactive sites allows for sequential substitution reactions, and steric hindrance can play a significant role in this process. The first nucleophilic substitution occurs readily. However, the second substitution can be slower due to the steric bulk of the newly introduced group, which can hinder the approach of the second nucleophile. researchgate.net This differential reactivity enables the controlled, stepwise synthesis of unsymmetrically substituted dinitrobenzene derivatives. researchgate.net Under typical SNAr conditions, the fluorine atoms are always displaced in preference to the nitro groups, which would require harsher, reductive conditions to be substituted. researchgate.net
The interplay of these electronic and steric factors makes this compound a highly predictable and versatile reagent in chemical synthesis.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₂F₂N₂O₄ | nih.gov |
| Molecular Weight | 204.09 g/mol | nih.govsigmaaldrich.com |
| Appearance | Yellow crystalline powder | |
| Melting Point | 72-74 °C | sigmaaldrich.com |
| Density | 1.808 g/cm³ | researchgate.net |
| InChIKey | VILFTWLXLYIEMV-UHFFFAOYSA-N | nih.govsigmaaldrich.com |
Table 2: Reactivity Overview
| Reaction Type | Description | Key Features | References |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Reaction with nucleophiles (amines, thiols, phenoxides) to displace fluorine atoms. | Highly activated by two nitro groups. Allows for sequential, controlled substitution. | smolecule.comresearchgate.net |
| Cross-linking | Acts as a bifunctional reagent to link two nucleophilic groups, such as amino groups in proteins. | Forms stable arylamine bonds. Useful in protein chemistry and membrane studies. | thermofisher.com |
| Polymerization/Functionalization | Used as a monomer or functionalizing agent in material synthesis. | Contributes to thermal stability and specific electronic properties of the resulting materials. | smolecule.comchemimpex.comresearchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
1,5-difluoro-2,4-dinitrobenzene | |
|---|---|---|
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InChI |
InChI=1S/C6H2F2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H | |
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InChI Key |
VILFTWLXLYIEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
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Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)[N+](=O)[O-] | |
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Molecular Formula |
C6H2F2N2O4 | |
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DSSTOX Substance ID |
DTXSID6059813 | |
| Record name | Benzene, 1,5-difluoro-2,4-dinitro- | |
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Molecular Weight |
204.09 g/mol | |
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Physical Description |
Powder; [MSDSonline] | |
| Record name | 1,5-Difluoro-2,4-dinitrobenzene | |
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CAS No. |
327-92-4 | |
| Record name | 1,5-Difluoro-2,4-dinitrobenzene | |
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| Record name | 1,5-Difluoro-2,4-dinitrobenzene | |
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| Record name | 1,5-DIFLUORO-2,4-DINITROBENZENE | |
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Synthetic Methodologies for 1,5 Difluoro 2,4 Dinitrobenzene
Laboratory Scale Synthesis Approaches
On a laboratory scale, 1,5-Difluoro-2,4-dinitrobenzene is typically synthesized through two main strategies: the direct nitration of a difluorobenzene precursor or the fluorination of a dinitrobenzene precursor.
Direct Nitration of 1,3-Difluorobenzene (B1663923)
The direct nitration of 1,3-difluorobenzene is a common method for preparing this compound. researchgate.net This electrophilic aromatic substitution reaction involves treating 1,3-difluorobenzene with a strong nitrating agent. The most widely used nitrating system is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). researchgate.netacs.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.
The fluorine atoms on the benzene (B151609) ring are ortho, para-directing activators, guiding the incoming nitro groups to the 2, 4, and 6 positions. The initial nitration of 1,3-difluorobenzene can lead to a mixture of isomers, but the subsequent introduction of the second nitro group is directed by both the fluorine atoms and the first deactivating nitro group, ultimately favoring the formation of the 1,5-difluoro-2,4-dinitro isomer. Precise control of reaction conditions, such as temperature and reaction time, is crucial to maximize the yield of the desired product and minimize the formation of byproducts.
| Starting Material | Nitrating Agent | Conditions | Typical Yield |
|---|---|---|---|
| 1,3-Difluorobenzene | H₂SO₄ / KNO₃ | ~5 °C | 83% (for 2,5-difluoronitrobenzene) chemicalbook.com |
| 1,3-Difluorobenzene | HNO₃ / H₂SO₄ | Controlled, low temperature | Moderate to Good researchgate.netresearchgate.net |
Fluorination Strategies for Dinitrobenzene Precursors
An alternative laboratory route involves a nucleophilic aromatic substitution (SNAᵣ) reaction, often referred to as a Halex (halogen exchange) reaction. This approach starts with a dihalodinitrobenzene precursor, typically 1,5-dichloro-2,4-dinitrobenzene, and substitutes the chlorine atoms with fluorine.
This reaction is facilitated by the presence of the two electron-withdrawing nitro groups, which strongly activate the aromatic ring for nucleophilic attack. rsc.org The fluorinating agent of choice is typically an alkali metal fluoride (B91410), such as spray-dried potassium fluoride (KF). google.com The reaction is carried out in a high-boiling point, polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or a sulfone-based solvent (e.g., tetramethylene sulfone) to ensure the fluoride salt is sufficiently soluble and reactive. google.comambeed.com The use of a phase-transfer catalyst can sometimes enhance the reaction rate and yield. google.com
Industrial Scale Preparation and Optimization Protocols
For large-scale production, efficiency, cost-effectiveness, and selectivity are paramount. The industrial synthesis of this compound often favors a stepwise approach to ensure high purity and yield.
Nitration of 2,4-Difluoronitrobenzene
A preferred industrial method involves the nitration of 2,4-difluoronitrobenzene. sigmaaldrich.com This precursor is synthesized by the nitration of 1,3-difluorobenzene or via the fluorination of 2,4-dichloronitrobenzene. google.comgoogle.com Starting with a mono-nitrated precursor provides greater control over the regioselectivity of the second nitration step. The existing nitro group is a meta-director, and combined with the ortho, para-directing influence of the fluorine atoms, this strongly favors the introduction of the second nitro group at the desired position to yield this compound. This route is often higher yielding and produces a purer product compared to the direct dinitration of 1,3-difluorobenzene on an industrial scale.
Critical Reaction Parameters and Reagent Selection
The optimization of industrial nitration reactions is a subject of extensive study to maximize yield and process safety. pku.edu.cnresearchgate.net
Reagent Selection: For the nitration of less reactive aromatic rings, such as 2,4-difluoronitrobenzene, stronger nitrating systems are required. These often consist of fuming nitric acid or a mixture of concentrated nitric acid and oleum (B3057394) (fuming sulfuric acid). acs.org The choice of reagent depends on the substrate's reactivity and economic factors.
Temperature Control: Nitration reactions are highly exothermic. Strict temperature control is critical to prevent runaway reactions and the formation of undesired byproducts, such as oxidized species or different isomers. Industrial processes typically employ jacketed reactors with efficient cooling systems to maintain the optimal temperature range, often between 60-110 °C for nitrations of this type. scispace.com
Reaction Kinetics: Understanding the reaction kinetics is essential for optimizing batch times and reactor throughput. pku.edu.cn The reaction is typically monitored using techniques like gas chromatography (GC) to determine when the starting material has been consumed.
Work-up: After the reaction is complete, the mixture is carefully quenched by adding it to ice or cold water. This precipitates the solid this compound product, which can then be isolated by filtration, washed to remove residual acid, and dried.
| Precursor | Nitrating System | Typical Temperature (°C) | Key Consideration |
|---|---|---|---|
| 2,4-Difluoronitrobenzene | Mixed Acid (H₂SO₄/HNO₃) | 60-110 scispace.com | High regioselectivity and yield. scispace.com |
| Aromatic Halides (General) | Mixed Acid | Variable, controlled | Exothermic nature requires strict temperature management. pku.edu.cn |
Emerging Synthetic Pathways and Green Chemistry Considerations
Traditional nitration methods, while effective, generate significant quantities of corrosive and toxic acidic waste, posing environmental challenges. sci-hub.se Modern research focuses on developing greener, more sustainable synthetic routes.
One promising area is the use of microflow reactors . These systems offer superior heat and mass transfer compared to batch reactors, allowing for better temperature control and improved safety, especially for highly exothermic reactions like nitration. guidechem.com The small reaction volumes minimize the risk associated with hazardous intermediates.
Another green approach involves replacing traditional liquid acids with solid acid catalysts or alternative nitrating agents. sci-hub.se Catalysts like zeolites or certain metal nitrates (e.g., copper nitrate) are being explored to facilitate nitration under milder conditions, reduce waste, and allow for easier catalyst recovery and reuse. sci-hub.se The development of novel nitrating reagents that are more atom-economical and less hazardous is also an active area of research. acs.org Furthermore, the use of greener solvents, such as deep eutectic solvents, is being investigated to replace volatile and hazardous organic compounds in various chemical syntheses, a principle that could be applied to fluorination and nitration pathways. mdpi.comrsc.org
Reactivity and Mechanistic Investigations of 1,5 Difluoro 2,4 Dinitrobenzene
Nucleophilic Aromatic Substitution (S_NAr) Processes
Nucleophilic aromatic substitution (S_NAr) is a fundamental reaction pathway for 1,5-difluoro-2,4-dinitrobenzene. This process involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of one of the leaving groups, typically a fluoride (B91410) ion. The presence of two strongly electron-withdrawing nitro groups activates the benzene (B151609) ring towards nucleophilic attack. libretexts.orgcsbsju.edu
Reaction with Various Nucleophilic Species (Amines, Phenols, Thiols)
This compound readily reacts with a variety of nucleophiles, including amines, phenols, and thiols. These reactions typically proceed via a sequential S_NAr mechanism, where the first substitution occurs at one of the fluorine-bearing carbons, followed by a second substitution at the remaining fluorinated carbon if desired. nih.govnih.gov
Amines: The reaction with amines is a well-established method for the synthesis of substituted dinitroanilines. For instance, the reaction of this compound with amines can be used to create building blocks for more complex molecules. nih.govnih.gov Studies have shown that primary and secondary amines react to displace the fluorine atoms. researchgate.net The reaction conditions, such as the solvent and the presence of a base, can influence the outcome and efficiency of the substitution. nih.govresearchgate.net
Phenols: Phenols, in the form of their corresponding phenoxides, are effective nucleophiles for the substitution of the fluorine atoms in this compound. For example, the reaction with catechol in the presence of a base like sodium carbonate leads to the formation of a dibenzodioxin derivative. nih.gov
Thiols: Thiols are also excellent nucleophiles in S_NAr reactions with this compound. These reactions are valuable for the synthesis of thioethers. A notable application is the reaction with a protected galactosyl thiol to create a versatile intermediate for the synthesis of a library of potential galectin inhibitors. nih.gov The initial substitution with the thiol is followed by further modifications, including a second substitution with amines or other thiols. nih.gov
Table 1: Examples of S_NAr Reactions with this compound
| Nucleophile | Reagents and Conditions | Product Type | Reference |
| Butylamine | Et3N, EtOH, reflux | N-butyl-5-fluoro-2,4-dinitroaniline | nih.gov |
| Catechol | Na2CO3, EtOH, 75°C | Dinitrodibenzodioxin derivative | nih.gov |
| 2-Hydroxythiophenol | Na2CO3, EtOH, 75°C | Dinitrophenoxathiin derivative | nih.gov |
| Galactosyl Thiol | - | 5-Fluoro-2,4-dinitrophenyl thiogalactopyranoside | nih.gov |
Regiochemical Selectivity and Electronic Effects on S_NAr
The regioselectivity of nucleophilic attack on this compound is governed by the electronic effects of the substituents on the aromatic ring. The two nitro groups are powerful electron-withdrawing groups that activate the positions ortho and para to them for nucleophilic attack. csbsju.edulibretexts.org In this compound, both fluorine atoms are positioned ortho and para to the nitro groups, making both sites susceptible to substitution.
The first substitution typically occurs at one of the fluorine atoms. The introduction of the first nucleophile can influence the reactivity of the second fluorine atom for a subsequent substitution reaction. The nature of the nucleophile and the reaction conditions can be tuned to achieve either mono- or di-substitution. nih.gov It has been observed that in reactions with 1,2-difluoro-4,5-dinitrobenzene, the fluorine atoms are always displaced in preference to the nitro groups. researchgate.net
Kinetic and Thermodynamic Aspects of Nucleophilic Aromatic Substitution
The stability of this intermediate is crucial for the reaction rate. Electron-withdrawing groups, such as the nitro groups in this compound, stabilize the Meisenheimer complex and thus accelerate the reaction. masterorganicchemistry.comstackexchange.com The nature of the solvent can also play a significant role. For instance, in the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine (B6355638), the rate and the catalytic effect of the amine are highly dependent on the solvent. rsc.org While some computational studies suggest the possibility of concerted mechanisms in certain S_NAr reactions, the two-step mechanism via a Meisenheimer intermediate is widely accepted for highly activated systems like dinitrobenzenes. researchgate.netstrath.ac.uk
Role of Fluorine as a Leaving Group in Substitution Reactions
A notable feature of S_NAr reactions on activated aromatic systems is the high reactivity of fluorine as a leaving group. Contrary to what is observed in S_N1 and S_N2 reactions, the order of leaving group ability in S_NAr is often F > Cl > Br > I. masterorganicchemistry.com This "element effect" is attributed to the high electronegativity of fluorine. stackexchange.comnih.gov
The rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. libretexts.orgmasterorganicchemistry.com The highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. This inductive electron withdrawal by fluorine stabilizes the transition state leading to the Meisenheimer complex, thereby increasing the reaction rate. libretexts.orgstackexchange.com The departure of the fluoride ion occurs in a subsequent, faster step. libretexts.org
Other Fundamental Reaction Pathways
Beyond nucleophilic aromatic substitution, the nitro groups on this compound can undergo reduction, providing another avenue for chemical modification.
Reduction of Aromatic Nitro Groups
The reduction of the nitro groups on the aromatic ring is a common transformation. This can be achieved using various reducing agents. For instance, after a nucleophilic substitution reaction, the nitro groups of the resulting product can be reduced to amino groups. nih.gov This reduction is a key step in a two-dimensional synthetic strategy, allowing for further diversification of the molecular structure. nih.gov
Common methods for the reduction of aromatic nitro groups to anilines include catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) and the use of metals in acidic media (e.g., iron, tin, or zinc). wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of other functional groups or the dehalogenation of the aromatic ring. commonorganicchemistry.com For example, sodium sulfide (B99878) can sometimes be used for the selective reduction of one nitro group in the presence of others. commonorganicchemistry.com
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Conditions | Product | Reference |
| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | H2 gas | Amine | wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com |
| Iron (Fe) | Acidic media (e.g., HCl, Acetic Acid) | Amine | wikipedia.orgcommonorganicchemistry.com |
| Tin (Sn) or Tin(II) Chloride (SnCl2) | Acidic media (e.g., HCl) | Amine | wikipedia.orgcommonorganicchemistry.com |
| Zinc (Zn) | Acidic media (e.g., HCl, Acetic Acid) | Amine | wikipedia.orgcommonorganicchemistry.com |
| Sodium Sulfide (Na2S) | - | Amine (can be selective) | commonorganicchemistry.com |
Etherification Reactions and Selective Functionalization
The reactivity of this compound in etherification reactions allows for the synthesis of various ether derivatives through nucleophilic aromatic substitution (SNAr). The selectivity of these reactions is highly dependent on the reaction conditions, particularly the choice of the etherifying agent and the acid-binding agent. researchgate.net
Research has demonstrated that the use of different alcohols and bases can lead to either mono- or di-etherified products. For instance, when isopropanol (B130326) is used as the etherifying agent in the presence of a weak base like triethylamine (B128534), the reaction yields the mono-etherified product, 1-fluoro-5-isopropoxy-2,4-dinitrobenzene. However, employing a strong base such as sodium hydroxide (B78521) (NaOH) with isopropanol leads to the formation of the double-etherified product, 1,5-diisopropoxy-2,4-dinitrobenzene. researchgate.net
Interestingly, when methanol (B129727) is used as the etherifying agent, the di-substituted product, 1,5-dimethoxy-2,4-dinitrobenzene, is formed regardless of whether a weak or strong acid-binding agent is used. researchgate.net This suggests that the nature of the alcohol also plays a crucial role in directing the outcome of the reaction.
These selective functionalizations are achieved through the Williamson ether synthesis, a method that involves the reaction of an alkoxide ion with an alkyl halide. youtube.comlibretexts.orglibretexts.org In the context of this compound, the highly activated aromatic ring is susceptible to nucleophilic attack by alkoxides, leading to the displacement of the fluorine atoms.
The synthesis of ethers can also be achieved through other methods such as the acid-catalyzed dehydration of alcohols, although this is more suitable for preparing symmetrical ethers. libretexts.orgmasterorganicchemistry.com Another method is the alkoxymercuration-demercuration of alkenes, which provides a route to ethers from unsaturated precursors. libretexts.orglibretexts.org
Table 1: Selective Etherification of this compound
Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Sonogashira)
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and methodologies like the Suzuki-Miyaura and Sonogashira reactions have been explored for the functionalization of dinitrobenzene derivatives. libretexts.orglibretexts.org
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.orgnih.gov This reaction is widely used to create biaryl compounds, styrenes, and conjugated systems of alkenes. libretexts.org While direct Suzuki-Miyaura coupling of this compound is not extensively documented, the reaction has been successfully applied to other nitroarenes. acs.orgnih.gov For the reaction to proceed, a palladium(0) species is generated, which undergoes oxidative addition with the aryl halide. Subsequent transmetalation with the organoboron species and reductive elimination yields the cross-coupled product. libretexts.orgyonedalabs.com
The Sonogashira coupling reaction is another palladium-catalyzed process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a copper(I) co-catalyst. libretexts.orgwikipedia.org This method is valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions. libretexts.orgnih.gov Similar to the Suzuki-Miyaura coupling, the direct application to this compound is not a common example in the literature, but the principles can be extended to such activated aromatic systems. The mechanism involves a palladium cycle and a copper cycle, leading to the formation of the desired product. wikipedia.org
The reactivity of the aryl halide in these coupling reactions is a critical factor, with the general trend being I > Br > Cl > F. wikipedia.org This suggests that the fluorine atoms in this compound would be the least reactive leaving groups for these types of transformations.
Catalytic Strategies for Modulating Reactivity
Micellar Catalysis in Nucleophilic Substitution Reactions
Micellar catalysis has emerged as a significant strategy to influence the rates of nucleophilic aromatic substitution (SNAr) reactions, including those involving dinitrobenzene derivatives. nih.gov Micelles, which are aggregates of surfactant molecules in a solvent, can provide a unique microenvironment that can alter reaction kinetics. nih.govacs.org
Studies on the reaction of 1-fluoro-2,4-dinitrobenzene, a related compound, with nucleophiles like piperidine have shown that the nature of the micelle (anionic, cationic, or zwitterionic) plays a crucial role. nih.govacs.orgacs.org For instance, in a cationic reverse micellar system (benzene/benzyl-n-hexadecyl dimethylammonium chloride/water), the reaction rate is accelerated compared to the reaction in the pure solvent. nih.govacs.org This is attributed to the favorable partitioning of the reactants at the micellar interface. nih.govacs.org In contrast, in an anionic reverse micelle system (benzene/sodium 1,4-bis(2-ethylhexyl) sulfosuccinate/water), the effect on the reaction rate can be minimal or even inhibitory at higher nucleophile concentrations. nih.govacs.org
The catalytic effect of micelles in SNAr reactions can be explained by the concentration of both the substrate and the nucleophile within the micellar pseudophase, leading to an increased probability of collision and reaction. nih.govacs.org Furthermore, the polarity of the micellar interface can also influence the stability of the transition state, thereby affecting the reaction rate. nih.govacs.org Reverse micelles have been shown to act as catalysts for the SNAr reaction between 2,4-dinitrochlorobenzene and glutathione (B108866), mimicking the active site of the enzyme glutathione transferase. rsc.org
Table 2: Effect of Micellar Systems on the Reaction of 1-Fluoro-2,4-dinitrobenzene with Piperidine
Transition Metal Catalysis in Dinitrobenzene Chemistry
Transition metal catalysis offers a versatile approach to functionalize dinitrobenzene compounds. mdpi.comrsc.org While direct applications to this compound are specific, the broader field of dinitrobenzene chemistry provides insights into potential catalytic strategies.
One key area is the selective hydrogenation of dinitroarenes. For instance, the selective hydrogenation of m-dinitrobenzene to m-nitroaniline can be achieved using catalysts like Ru-SnOₓ/Al₂O₃. mdpi.com The addition of a second metal can modify the electronic properties of the active site, thereby influencing the catalytic performance. mdpi.com
Transition metal-catalyzed cross-coupling reactions, as discussed previously, represent another major strategy. Palladium catalysts are widely employed for Suzuki-Miyaura and Sonogashira couplings. libretexts.orgacs.org Recent advancements have even enabled the use of nitroarenes as electrophiles in these reactions, which traditionally rely on haloarenes. acs.orgnih.gov This is significant as it opens up new synthetic pathways that can bypass the need for converting nitro groups to halogens. acs.org
Furthermore, transition metals can catalyze the formation of C-O bonds. For example, RhCl(PPh₃)₃ has been shown to catalyze the denitrative reaction of nitroarenes with arylboronic acids and water to form diaryl ethers. acs.org Palladium catalysts have also been developed for similar diaryl ether syntheses. acs.org
The choice of the transition metal, ligands, and reaction conditions is crucial for achieving the desired reactivity and selectivity in the functionalization of dinitrobenzene derivatives.
Table of Compounds
Applications of 1,5 Difluoro 2,4 Dinitrobenzene in Advanced Organic Synthesis
Precursor in Pharmaceutical and Agrochemical Synthesis
The reactivity of 1,5-Difluoro-2,4-dinitrobenzene makes it a valuable starting material for the creation of complex molecules with potential biological activity. Its utility spans the construction of heterocyclic systems and the design of novel drug candidates.
Construction of Biologically Active Fused Heterocyclic Scaffolds
The activated fluorine atoms in this compound are susceptible to nucleophilic aromatic substitution, a key reaction in the formation of heterocyclic rings. This reactivity allows for the sequential or one-pot synthesis of fused heterocyclic scaffolds, which are core structures in many biologically active compounds. For instance, it is used in the synthesis of benzo nih.govgeorganics.skoxazin-3-one and 4H-benzo nih.govgeorganics.skthiazin-3-one derivatives. semanticscholar.org These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets.
The synthesis of these heterocyclic systems often involves the reaction of this compound with bifunctional nucleophiles. For example, reaction with an amino alcohol can lead to the formation of a benzoxazine (B1645224) ring, while reaction with an aminothiol (B82208) can yield a benzothiazine ring. The nitro groups on the benzene (B151609) ring can be subsequently reduced and further functionalized, adding to the molecular diversity that can be achieved from this single precursor.
Design and Synthesis of Novel Drug Candidates
The development of new drugs is a complex process that often begins with the identification of a "hit" molecule that shows a desired biological effect. nih.gov The structure of this hit is then optimized to improve its properties, leading to a "lead" compound that can be further developed into a drug candidate. nih.gov this compound serves as a versatile starting point for generating libraries of compounds for high-throughput screening in the search for new hit and lead molecules.
Its ability to react with various nucleophiles allows for the creation of diverse molecular structures. thermofisher.com For example, it has been used in the synthesis of hybrid compounds, where two or more different pharmacophores are linked together to create a new molecule with potentially enhanced or novel biological activity. nih.gov This approach aims to improve efficacy, selectivity, and pharmacokinetic properties of new drug candidates. nih.gov
Building Block for Tailored Functional Materials
Beyond its applications in the life sciences, this compound is a valuable component in the construction of advanced materials with specific functions. Its rigid aromatic core and reactive sites enable the synthesis of complex architectures like macrocycles and the functionalization of polymers.
Synthesis of Chiral Macrocyclic Compounds and Supramolecular Structures
Macrocycles, large ring-like molecules, are of significant interest in supramolecular chemistry and materials science due to their unique host-guest binding properties. nih.gov this compound can be used as a building block in the synthesis of chiral macrocycles. The defined geometry of the benzene ring and the directional nature of the substitution reactions allow for the construction of macrocycles with specific shapes and sizes.
The synthesis of these large rings can be challenging, but the reactivity of this compound facilitates their formation. nih.gov These chiral macrocycles can be designed to selectively bind to other molecules, leading to applications in areas such as sensing, catalysis, and separation. Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, heavily utilizes such well-defined structures. beilstein-journals.org
Polymer Functionalization for Electronic and Optoelectronic Applications
The properties of polymers can be significantly altered by introducing functional groups along their chains. This compound can be used to functionalize polymers, imparting new electronic or optoelectronic characteristics. The nitro groups are electron-withdrawing, which can influence the electronic properties of the polymer backbone.
This functionalization can be used to create materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org The introduction of the dinitrophenyl group can modify the polymer's energy levels, facilitating charge injection or transport. Research in this area explores how the structure and electronic nature of the functional group can be tuned to optimize the performance of these devices. rsc.org
Versatile Reagent in Diverse Synthetic Transformations
The high reactivity of the C-F bonds in this compound, activated by the two electron-withdrawing nitro groups, makes it a powerful reagent for a variety of synthetic transformations. It readily undergoes nucleophilic aromatic substitution with a wide range of nucleophiles.
Studies have shown that the fluorine atoms are preferentially displaced over the nitro groups in substitution reactions. researchgate.net This selectivity is crucial for its use as a building block. The reaction conditions, such as the choice of solvent and base, can be tuned to control the outcome of the reaction. For example, in the etherification of this compound with isopropanol (B130326), using a weak base like triethylamine (B128534) leads to the mono-etherified product, while a strong base like sodium hydroxide (B78521) yields the di-etherified product. researchgate.net However, with methanol (B129727), the dimethoxy product is formed under both weak and strong base conditions. researchgate.net
This compound also serves as a cross-linking reagent, capable of reacting with amine, thiol, and phenol (B47542) groups on proteins and other biomolecules. thermofisher.com This property is useful in studying protein structure and interactions.
Directed Carbon-Carbon Bond Formation
The unique electronic properties of this compound facilitate its use in sophisticated carbon-carbon bond-forming reactions. The fluorine atoms on the aromatic ring are excellent leaving groups in the presence of nucleophiles, a feature that is exploited in cross-coupling reactions.
Notably, DFDNB serves as a competent coupling partner in well-established palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings.
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or vinyl groups onto the dinitrophenyl scaffold by reacting DFDNB with organoboron compounds.
Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between the DFDNB core and a terminal alkyne.
These coupling strategies are powerful tools for synthetic chemists, enabling the direct formation of C-C bonds and the construction of complex molecular frameworks from the relatively simple DFDNB precursor.
Derivatization for Ligand Synthesis (e.g., Quinoxalinol Salen Ligands)
A significant application of this compound is as a starting material for the synthesis of complex, multidentate ligands, which are crucial in coordination chemistry and catalysis. A prime example is its use in the generation of 2-quinoxalinol salen ligands. acs.org
The synthesis is a multi-step sequence that leverages the reactivity of DFDNB. acs.orgauburn.edu The process begins with the reaction of DFDNB with an amino acid methyl ester, where one of the fluorine atoms is displaced. acs.org Subsequent steps involve cyclization to form the quinoxalinol core, reduction of the nitro groups to amines, and finally, a Schiff-base condensation. acs.orgauburn.edu The final condensation step between the synthesized diaminoquinoxaline intermediate and a salicylaldehyde (B1680747) derivative yields the target salen-type ligands. acs.org This synthetic route provides a new class of ligands based on the 2,2′-(1E,1′E)-(quinoxaline-6,7-diylbis(azan-1-yl-1-ylidene))bis(methan-1-yl-1-ylidene)diphenol skeleton, which are suitable for metal coordination. acs.org
Parallel Solution-Phase Synthetic Approaches
The synthetic route starting from this compound to produce 2-quinoxalinol salen ligands is particularly well-suited for parallel solution-phase synthesis. acs.orgacs.org This high-throughput approach allows for the rapid generation of a diverse library of related compounds from a common intermediate. acs.org
Researchers have successfully designed and optimized a five-step reaction sequence that is amenable to parallel synthesis. acs.org The methodology employs straightforward laboratory techniques that are not highly sensitive to air or water, coupled with convenient workup and purification procedures. acs.org This efficiency has enabled the synthesis of a small library of 20 distinct 2-quinoxalinol salen Schiff-base ligands with high purity and in good yields. acs.org The yields for the final products in this library ranged from 40% to 80%, with purities between 90.0% and 99.0%. acs.org The adaptability of this method makes it suitable for creating even larger libraries of these potentially bioactive or catalytically active compounds. acs.orgacs.org
Interactive Data Tables
Table 1: Synthesis of a 2-Quinoxalinol Salen Schiff-Base Ligand Library
This table summarizes the results from a parallel solution-phase synthesis of a library of 20 compounds, starting from this compound. acs.org
| Diamino-2-quinoxalinol Intermediate | Salicylaldehyde Derivative | Number of Targeted Products | Yield Range (%) | Purity Range (%) |
| 4 variants | 5 variants | 20 | 40-80 | 90.0-99.0 |
Spectroscopic and Computational Characterization of 1,5 Difluoro 2,4 Dinitrobenzene and Derivatives
Vibrational Spectroscopy (FT-IR, FT-Raman) Investigations
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and elucidating the molecular structure of DFDNB. ijsr.netijsr.net Experimental spectra are often complemented by computational methods, such as Density Functional Theory (DFT), which can calculate vibrational frequencies and help in the definitive assignment of spectral bands. jetir.org
The vibrational modes of 1,5-Difluoro-2,4-dinitrobenzene have been analyzed through experimental FT-IR and FT-Raman spectroscopy, with assignments confirmed by computational calculations. ijsr.net The analysis involves correlating the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the constituent chemical bonds and functional groups. ijsr.netjetir.org
C-H Vibrations: The aromatic C-H stretching vibrations for DFDNB are typically observed at high frequencies. In FT-IR spectra, these have been assigned to bands at 3300 and 3220 cm⁻¹, with the FT-Raman counterpart appearing at 2750 cm⁻¹. ijsr.net The in-plane C-H bending vibrations are found in the 1300–1000 cm⁻¹ range, with a notable FT-IR band at 1300 cm⁻¹. ijsr.net Out-of-plane C-H bending modes are assigned to signals around 600 cm⁻¹ in both FT-IR and FT-Raman spectra. ijsr.net
NO₂ Group Vibrations: The two nitro (NO₂) groups introduce characteristic vibrations. The asymmetric stretching mode gives rise to bands in the 1625–1540 cm⁻¹ region, while the symmetric stretching occurs between 1400–1360 cm⁻¹. ijsr.net For DFDNB, FT-Raman bands at 1480 and 1400 cm⁻¹ and an FT-IR band at 1420 cm⁻¹ have been assigned to NO₂ symmetric stretching. ijsr.net Deformation modes of the NO₂ group, such as scissoring, rocking, wagging, and twisting, appear at lower frequencies. A medium-intensity band for in-plane deformation is observed at 700 cm⁻¹ in the FT-IR spectrum, and a wagging vibration is seen at 318 cm⁻¹ in the Raman spectrum. ijsr.net
C-F Vibrations: The carbon-fluorine (C-F) stretching vibrations are a key feature in the spectrum of DFDNB, though their specific assignment can be complex due to coupling with other modes.
Ring Vibrations: The carbon-carbon (C-C) stretching vibrations within the benzene (B151609) ring typically occur in the 1400–1625 cm⁻¹ range. ijsr.net In DFDNB, these vibrations are observed at 1250 cm⁻¹ (FT-IR) and 1220 cm⁻¹ (FT-Raman). ijsr.net The presence of strongly electron-withdrawing nitro groups and electronegative fluorine atoms significantly influences these ring vibrations. ijsr.net
A detailed assignment of key vibrational modes is presented in the table below, based on experimental and computationally calculated data.
| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |
| C-H Stretching | 3300, 3220 | 2750 | Asymmetric and symmetric stretching |
| NO₂ Symmetric Stretching | 1420 | 1480, 1400 | Symmetric stretching of nitro groups |
| C-H In-plane Bending | 1300 | - | In-plane bending |
| C-C Ring Stretching | 1250 | 1220 | Stretching of the benzene ring |
| NO₂ In-plane Deformation | 700 | - | Scissoring/rocking of nitro groups |
| C-H Out-of-plane Bending | 600 | 600, 522 | Out-of-plane bending |
| NO₂ Wagging | - | 318 | Wagging motion of nitro groups |
Table 1: Assignment of Key Vibrational Modes for this compound. ijsr.net
Conformational analysis investigates the different spatial arrangements of atoms in a molecule. For a relatively rigid molecule like this compound, the primary conformational flexibility arises from the rotation of the two nitro (NO₂) groups relative to the plane of the benzene ring.
Computational studies using methods like DFT are employed to determine the most stable conformation. jetir.org These calculations optimize the molecular geometry to find the lowest energy structure. The theoretical vibrational frequencies calculated for this optimized geometry are then compared with the experimental FT-IR and FT-Raman spectra. ijsr.net A strong agreement between the calculated and observed "vibrational fingerprints" provides compelling evidence that the calculated low-energy conformation is the dominant one present in the experimental sample. ijsr.netnih.gov The symmetry of the optimized molecular structure is also a critical factor that aids in the assignment of vibrational modes, further validating the conformational analysis. ijsr.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for structural elucidation in organic chemistry, providing detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F). msu.edu
The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. The two protons on the aromatic ring are chemically equivalent, but magnetically non-equivalent, giving rise to what can be analyzed as a complex spin system. cdnsciencepub.com
The spectrum shows signals for the two aromatic protons. chemicalbook.com The strong electron-withdrawing effects of the two nitro groups and the two fluorine atoms cause the proton signals to appear significantly downfield, which is characteristic of protons on electron-deficient aromatic rings. The spectrum measured in acetone (B3395972) reveals broadening in the peaks corresponding to the proton situated between the two nitro groups, an effect attributed to interactions with the quadrupole moment of the nitrogen nuclei. cdnsciencepub.com This feature aids in the correct assignment of signals. cdnsciencepub.comcapes.gov.br
| Proton | Solvent | Chemical Shift (δ, ppm) | Multiplicity |
| H-3, H-6 | Acetone | ~8.9 | Complex multiplet |
Table 2: Provisional ¹H NMR Data for this compound. (Note: Exact chemical shifts can vary with solvent and spectrometer frequency. The value is an approximation based on typical shifts for similar compounds). cdnsciencepub.com
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of this compound, the six carbon atoms of the benzene ring will produce only three distinct signals in a proton-decoupled spectrum.
C1/C5: One signal for the two carbons bonded to fluorine.
C2/C4: One signal for the two carbons bonded to the nitro groups.
C3/C6: One signal for the two carbons bonded to hydrogen.
The chemical shifts are influenced by the attached substituents. The carbons attached to the highly electronegative fluorine atoms (C1/C5) and the electron-withdrawing nitro groups (C2/C4) are shifted significantly downfield. Furthermore, these signals will exhibit splitting due to coupling with the fluorine atoms (C-F coupling). Quaternary carbons, those not attached to any hydrogens (C1, C2, C4, C5), often show signals of lower intensity compared to protonated carbons (C3, C6). youtube.com Theoretical calculations of ¹³C NMR chemical shifts have been performed and compared with experimental values to support structural assignments. ijsr.netijsr.net
| Carbon Atom | Predicted Chemical Shift Range (δ, ppm) | Expected Multiplicity |
| C1 / C5 | 150 - 165 | Doublet (due to ¹JCF) |
| C2 / C4 | 140 - 150 | Singlet or Broadened Singlet |
| C3 / C6 | 115 - 125 | Doublet (due to ³JCF) |
Table 3: Predicted ¹³C NMR Assignments for this compound. (Note: These are predicted ranges based on general principles and data for similar compounds).
Fluorine-19 NMR is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to detect. wikipedia.org A key feature of ¹⁹F NMR is its very wide range of chemical shifts (around 800 ppm), which makes it highly sensitive to the local electronic environment of the fluorine atom. wikipedia.org
For this compound, the two fluorine atoms are chemically and magnetically equivalent due to the molecule's symmetry. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal's chemical shift will be in the region typical for fluoroaromatic compounds.
A crucial aspect of the spectrum is spin-spin coupling. The fluorine nuclei will couple with the adjacent aromatic protons (H-6 and H-3, respectively). This interaction, a three-bond coupling (³JHF), will split the single fluorine resonance into a triplet, assuming the two protons are considered equivalent for coupling purposes. Long-range coupling between the two equivalent fluorine atoms does not occur. The ability to run proton-decoupled ¹⁹F NMR experiments can simplify the spectrum to a single sharp line, confirming the presence of a single fluorine environment. wikipedia.org
Mass Spectrometry (MS) for Molecular Ion Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (DFDNB), mass spectrometry confirms its molecular formula, C₆H₂F₂N₂O₄, and provides a molecular weight of approximately 204.09 g/mol . nist.govnist.govnist.gov The NIST Chemistry WebBook provides mass spectrum data for DFDNB, obtained through electron ionization (EI). nist.govnist.gov This technique involves bombarding the sample with a beam of electrons, causing the molecule to lose an electron and form a positively charged molecular ion. The m/z of this molecular ion corresponds to the molecular weight of the compound.
High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. For instance, in studies involving derivatives of similar dinitrofluorobenzene compounds, HRMS has been used to confirm the identity of reaction products with high accuracy. researchgate.net
The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. The bonds in the DFDNB molecule can break in predictable ways upon ionization, leading to a series of fragment ions with lower m/z values. Analysis of these fragments can help to confirm the connectivity of atoms within the molecule.
Table 1: Molecular Ion Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₂F₂N₂O₄ | nist.govnist.govnist.gov |
| Molecular Weight | 204.09 g/mol | nist.govnist.govnist.gov |
| CAS Number | 327-92-4 | nist.govnist.govnist.gov |
X-ray Crystallography and Solid-State Structural Determination
The process of X-ray crystallography involves irradiating a single crystal of the compound with X-rays. msstate.edu The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision.
For a molecule like DFDNB, X-ray crystallography would reveal the planarity of the benzene ring and the orientation of the fluorine and nitro group substituents. It would also provide precise measurements of the C-F, C-N, N-O, and C-C bond lengths, as well as the bond angles within the molecule. This information is crucial for understanding the steric and electronic effects of the substituents on the geometry of the benzene ring.
Table 2: Crystallographic Data for the Related Compound 1,2-Difluoro-4,5-dinitrobenzene
| Parameter | Value | Source |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P 43 21 2 | nih.gov |
| a (Å) | 5.8849 | nih.gov |
| b (Å) | 5.8849 | nih.gov |
| c (Å) | 21.4266 | nih.gov |
| α (°) | 90 | nih.gov |
| β (°) | 90 | nih.gov |
| γ (°) | 90 | nih.gov |
Quantum Chemical and Computational Modeling
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are invaluable tools for investigating the molecular structure and properties of compounds like this compound. jetir.orgaps.org These computational methods solve the Schrödinger equation to predict various molecular properties from first principles, without the need for empirical parameters.
DFT has become a popular method due to its balance of accuracy and computational cost. aps.org It is used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties. jetir.org A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to accurately describe the electronic structure of the molecule. jetir.orgreddit.com Ab initio methods, such as Hartree-Fock (HF), provide a more fundamental approach but are often more computationally demanding. jetir.org
For DFDNB, these calculations can provide a detailed picture of its three-dimensional structure, including bond lengths and angles, which can then be compared with experimental data if available. For instance, a computational study of DFDNB and a related compound, 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), utilized both DFT and HF methods to analyze their molecular geometries and vibrational spectra. jetir.org
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.comossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and electronic absorption properties. schrodinger.comossila.com
A smaller HOMO-LUMO gap generally indicates that a molecule is more easily excitable, meaning it can absorb light at longer wavelengths and is typically more reactive. schrodinger.comwuxibiology.com For DFDNB, the HOMO-LUMO energy gap has been calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. jetir.org This analysis provides insights into the electronic transitions that can occur within the molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.com Therefore, the energies of these orbitals are related to the molecule's ionization potential and electron affinity, respectively.
The distribution of the HOMO and LUMO across the molecule can also reveal information about its reactivity. In aromatic compounds like DFDNB, these orbitals are often delocalized over the π-system of the benzene ring and the nitro groups.
Table 3: Calculated HOMO-LUMO Energies and Gap for this compound
| Parameter | Energy (eV) | Source |
| HOMO Energy | -8.224 | researchgate.net |
| LUMO Energy | -1.547 | researchgate.net |
| HOMO-LUMO Gap (Δε) | 6.677 | researchgate.net |
Natural Bond Orbital (NBO) analysis is a computational method used to study the bonding and electronic structure of molecules in a way that aligns with Lewis structures and chemical intuition. uni-muenchen.defaccts.de It transforms the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a set of localized orbitals that represent core electrons, lone pairs, and chemical bonds. uni-muenchen.defaccts.de
For this compound, NBO analysis can provide a quantitative description of the bonding within the molecule. It can reveal the hybridization of the atomic orbitals that form the C-C, C-H, C-F, C-N, and N-O bonds. Furthermore, NBO analysis can quantify the extent of electron delocalization and hyperconjugative interactions. These interactions, which involve the donation of electron density from a filled (donor) orbital to an empty (acceptor) orbital, play a crucial role in stabilizing the molecule. wisc.edu
A study on DFDNB utilized NBO analysis to understand the intramolecular charge transfer and stabilization of the molecule. jetir.org The analysis of the interactions between donor and acceptor NBOs provides insights into the electronic delocalization and the stability of the molecular structure. jetir.org
Computational modeling is a powerful tool for predicting the reactivity of a molecule and identifying its most reactive sites. For this compound, which is known to undergo nucleophilic aromatic substitution reactions, these methods can predict which of the fluorine atoms is more susceptible to attack by a nucleophile.
The electrophilicity of different sites in the molecule can be assessed by analyzing the distribution of the LUMO and by calculating various reactivity descriptors derived from DFT. wuxibiology.com The LUMO often indicates the regions of the molecule that are most susceptible to nucleophilic attack. wuxibiology.com In DFDNB, the strong electron-withdrawing nature of the two nitro groups significantly activates the benzene ring towards nucleophilic substitution, making the carbon atoms attached to the fluorine atoms highly electrophilic.
By modeling the reaction pathways of DFDNB with various nucleophiles, it is possible to calculate the activation energies for the substitution at different positions. This allows for the prediction of the major reaction products. For instance, studies on the etherification of DFDNB have shown that it is possible to selectively substitute one or both of the fluorine atoms depending on the reaction conditions. researchgate.net Computational modeling can help to rationalize these experimental observations by providing a detailed understanding of the reaction mechanisms at the molecular level.
Calculation of First Hyperpolarizability and Non-Linear Optical Properties
The non-linear optical (NLO) properties of this compound have been a subject of theoretical investigation to understand its potential for applications in optical materials. The first hyperpolarizability (β₀), a key indicator of a molecule's NLO activity, has been calculated using computational methods.
Theoretical calculations for this compound have been performed using the density functional theory (DFT) method with the B3LYP functional and the 6-311++G(d,p) basis set. These calculations are crucial for predicting the NLO behavior of the molecule. The first hyperpolarizability is a tensor quantity, and its components can be calculated, from which the total or static first hyperpolarizability (β₀) is determined.
The calculated value for the static first hyperpolarizability (β₀) of this compound has been reported as 2.469 x 10⁻³⁰ esu. scirp.org This value provides insight into the second-order NLO response of the molecule. For comparison, this value can be benchmarked against known NLO materials like urea (B33335), although direct comparisons should be made with caution due to differences in molecular structure and experimental conditions. The first hyperpolarizability of urea is a standard reference in NLO studies.
The components of the first hyperpolarizability tensor for this compound have also been computed. These components provide a more detailed picture of the molecule's NLO response along different molecular axes. The calculated values for the individual tensor components are presented in the table below.
Table 1: Calculated First Hyperpolarizability Components of this compound
| Component | Value (x 10⁻³⁰ esu) |
|---|---|
| β_xxx | 0.000 |
| β_xxy | 0.000 |
| β_xyy | 0.000 |
| β_yyy | 0.000 |
| β_xxz | 0.000 |
| β_xyz | 0.000 |
| β_yyz | 0.000 |
| β_xzz | -1.139 |
| β_yzz | 0.000 |
| β_zzz | -2.189 |
| β₀ (total) | 2.469 |
Source: Jetir.org scirp.org
These computational predictions of the NLO properties of this compound are foundational for its potential development in the field of photonics and optoelectronics.
Molecular Dynamics Simulations for Conformational Studies
A review of the available scientific literature did not yield specific studies employing molecular dynamics simulations for the conformational analysis of this compound. While molecular dynamics is a powerful tool for studying the conformational flexibility and dynamics of molecules, dedicated research on this particular compound's conformational behavior using this method appears to be limited or not publicly documented in the searched databases.
Material Science Research Utilizing 1,5 Difluoro 2,4 Dinitrobenzene
Functionalization and Property Modulation of Polymers
The bifunctional nature of 1,5-Difluoro-2,4-dinitrobenzene makes it a valuable reagent for polymer modification. It can act as a cross-linking agent, reacting with functional groups on polymer chains to form stable bonds, thereby altering the macroscopic properties of the material. tcichemicals.com The two reactive fluorine atoms can couple with molecules containing amine groups to yield stable arylamine bonds.
Influence on Electrical Conductivity of Polymeric Systems
While the chemical structure of this compound, particularly its ability to act as a cross-linker, suggests potential for its use in modifying the electrical properties of polymers, specific research detailing its influence on the electrical conductivity of polymeric systems is not widely documented in publicly available literature. The introduction of highly polar nitro groups and fluorine atoms could theoretically impact charge transport, but dedicated studies on this topic are not prominent.
Surface Modification for Enhanced Material Performance
The high reactivity of the fluorine atoms in this compound, activated by the electron-withdrawing nitro groups, makes it a candidate for surface modification of materials that possess nucleophilic functional groups. Such reactions could covalently bond the molecule to a surface, altering its chemical and physical properties.
Improvement of Adhesion and Wettability Characteristics
The modification of a material's surface energy is key to controlling its adhesion and wettability. While the reaction of this compound with surface amines or other nucleophiles could theoretically alter these properties, detailed studies specifically investigating its application for improving adhesion and wettability characteristics on polymer or metal surfaces are not extensively reported in the reviewed scientific literature.
Application in Enhancing Corrosion Resistance
Creating hydrophobic or protective layers on metallic surfaces is a common strategy for preventing corrosion. The functionalization of surfaces with fluorinated compounds can impart such properties. However, specific research focused on the application of this compound as a coating or surface modifier to enhance the corrosion resistance of materials is not readily found in current literature.
Research in Energetic Materials
A significant area of research for dinitrobenzene derivatives is in the field of energetic materials. researchgate.netnoaa.gov this compound has been investigated as a potential next-generation energetic material, particularly as a melt-cast explosive carrier, offering an alternative to the traditional 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.net
Research has demonstrated that fluorodinitrobenzene compounds can exhibit detonation properties comparable to TNT. researchgate.net The introduction of fluorine atoms can significantly increase the density of the compound, which is a crucial factor for detonation performance. researchgate.net Specifically, this compound is noted for having a greater density and higher energy while exhibiting lower sensitivity to impact and friction compared to TNT, making it a potentially safer and more powerful option. researchgate.netgoogle.com Its melting point is also suitable for use as a low-sensitivity melt-cast carrier. researchgate.net
The following tables present a comparison of the energetic properties of this compound (DFDNB) and related compounds.
Table 1: Comparative Properties of DFDNB and TNT
| Property | This compound (DFDNB) | 2,4,6-Trinitrotoluene (TNT) |
|---|---|---|
| Density (g·cm⁻³) | 1.808 researchgate.net | 1.65 |
| Melting Point (°C) | 76.7 researchgate.net | 80.6 |
| Detonation Velocity (m·s⁻¹) | 6703.2 researchgate.net | 6900 |
| Detonation Pressure (GPa) | 21.3 researchgate.net | 21.0 |
| Impact Sensitivity (J) | > 40 researchgate.net | 15 |
| Friction Sensitivity (N) | > 360 researchgate.net | 353 |
Table 2: Physicochemical Properties of Fluorodinitrobenzene Derivatives
| Compound | Melting Point (°C) | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) |
|---|---|---|---|---|
| 1,3-Difluoro-2,4-dinitrobenzene (B3049569) | 42.5 | 1.828 | 6746.3 | 21.7 |
| This compound | 76.7 | 1.808 | 6703.2 | 21.3 |
| 1,2,3-Trifluoro-4,6-dinitrobenzene | 75.0 | 1.887 | 6978.0 | 23.7 |
| 1,3,5-Trifluoro-2,4-dinitrobenzene | 55.2 | 1.872 | 6913.4 | 23.2 |
Synthesis of Fluorodinitrobenzene Energetic Compounds
In a notable study, a series of fluorodinitrobenzene compounds, including this compound, were synthesized to investigate the influence of fluoro substituents on their energetic and safety properties. researchgate.net The synthesis of this compound (referred to as compound 2 in the study) was achieved through the nitration of 1,3-difluorobenzene (B1663923). researchgate.net
The characterization of these compounds revealed that the introduction of fluorine atoms significantly increased their densities compared to non-fluorinated analogues like 1,3-dinitrobenzene. researchgate.net The properties of this compound and a related compound, 1,3-difluoro-2,4-dinitrobenzene (compound 1 ), were extensively studied and compared to the benchmark explosive, 2,4,6-trinitrotoluene (TNT). researchgate.net
The research findings indicate that these fluorinated compounds exhibit detonation properties comparable to TNT. researchgate.net Specifically, this compound was identified as a potential low-sensitivity melt-cast carrier due to its melting point and detonation performance, which are similar to those of TNT. researchgate.net The low sensitivity of these compounds, with impact sensitivities greater than 40 Joules and friction sensitivities exceeding 360 Newtons, makes them promising candidates for various applications in composite energetic materials. researchgate.net
Table 1: Physicochemical and Energetic Properties of Synthesized Fluorodinitrobenzenes
| Compound | IUPAC Name | Melting Point (°C) | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) |
|---|---|---|---|---|---|---|---|
| 1 | 1,3-Difluoro-2,4-dinitrobenzene | 42.5 | 1.820 | 6746.3 | 21.7 | > 40 | > 360 |
| 2 | This compound | 73.6 | 1.891 | 6978.0 | 23.7 | > 40 | > 360 |
Data sourced from a study on fluorodinitrobenzene energetic compounds. researchgate.net
Thermal Decomposition Pathways and Stability Studies
The thermal stability of energetic materials is a critical parameter that dictates their safety, storage, and application. For fluorodinitrobenzene energetic compounds, the introduction of fluorine atoms is generally associated with improved thermal stability. researchgate.net
Studies on a series of fluorodinitrobenzenes, including this compound, have shown that these compounds possess good thermal stability. researchgate.net Differential scanning calorimetry (DSC) is a common technique used to assess thermal behavior. For instance, the DSC curve for a related compound, 1,2,3-trifluoro-4,6-dinitrobenzene, shows an endothermic peak corresponding to its melting point, followed by an exothermic decomposition at a higher temperature. researchgate.net Although detailed decomposition pathways for this compound are not extensively documented in the available research, the general findings suggest that fluorinated dinitrobenzene compounds are promising for use in composite energetic materials due to their favorable thermal stability, low sensitivity, and detonation properties comparable to TNT. researchgate.net
The stability of energetic materials is a multifaceted property, and understanding it is crucial for safe handling and use. High-pressure stability is another important aspect, as phase transitions under pressure can alter the material's initiation properties and performance. llnl.gov While specific high-pressure studies on this compound are not detailed, research on other energetic materials like CL-20 highlights the importance of such investigations using techniques like synchrotron powder X-ray diffraction to determine the equation of state and phase stability under extreme conditions. llnl.gov
Table 2: Thermal Properties of Selected Fluorodinitrobenzenes
| Compound | IUPAC Name | Melting Point (°C) |
|---|---|---|
| 1 | 1,3-Difluoro-2,4-dinitrobenzene | 42.5 |
| 2 | This compound | 73.6 |
| 3 | 1,2,3-Trifluoro-4,6-dinitrobenzene | 73.1 |
| 4 | 1,3,5-Trifluoro-2,4-dinitrobenzene | 55.2 |
Data sourced from a study on fluorodinitrobenzene energetic compounds. researchgate.net
Environmental and Toxicological Research Perspectives on 1,5 Difluoro 2,4 Dinitrobenzene
Quantitative Structure-Activity Relationship (QSAR) Studies on In Vivo Toxicity of Nitroaromatics
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the biological activity, including toxicity, of chemicals based on their molecular structure. mdpi.comnih.gov For nitroaromatic compounds (NACs), QSAR has been widely employed to estimate their toxic effects, offering a cost-effective and ethical alternative to extensive animal testing. mdpi.comnih.gov While specific QSAR studies focusing exclusively on 1,5-Difluoro-2,4-dinitrobenzene are not prevalent in publicly available literature, the vast body of research on NACs provides a strong framework for predicting its potential in vivo toxicity.
Research has consistently shown that the toxicity of nitroaromatics is governed by a combination of factors, including hydrophobicity, electronic properties, and molecular size. nih.govnih.gov A study on a diverse set of 95 nitroaromatic compounds found that the mutual influence of substituents on the benzene (B151609) ring plays a determining role in toxicity variation. nih.gov For dinitroaromatic compounds, the toxicity is not simply additive from the individual nitro groups, suggesting complex intramolecular interactions that influence their biological activity. mdpi.com
Several QSAR models have been developed to predict the in vivo toxicity (e.g., LD50 in rats) of nitroaromatics. mdpi.com These models utilize a variety of molecular descriptors to quantify the structural features relevant to toxicity. The insights from these general models can be extrapolated to infer the likely toxicological profile of this compound. The presence of two nitro groups, which are strong electron-withdrawing groups, combined with two fluorine atoms, will significantly influence the electronic and steric properties of the molecule, which are key inputs for QSAR models.
Below is a table of common molecular descriptors used in QSAR studies of nitroaromatic toxicity, which would be relevant for assessing this compound.
| Descriptor Category | Specific Descriptors | Relevance to Toxicity of this compound |
| Constitutional | Molecular Weight, Number of Nitro Groups, Number of Halogen Atoms | These basic descriptors provide a foundational understanding of the molecule's size and composition, which are correlated with its ability to be absorbed and distributed in an organism. |
| Topological | Connectivity Indices, Shape Indices | These descriptors quantify the branching and overall shape of the molecule, which can influence its interaction with biological receptors and enzymes. |
| Quantum-Chemical | Energy of the Highest Occupied Molecular Orbital (EHOMO), Energy of the Lowest Unoccupied Molecular Orbital (ELUMO), Dipole Moment | These electronic parameters are critical for predicting reactivity. The low ELUMO of nitroaromatics, enhanced by the fluorine atoms, suggests a high susceptibility to reductive metabolic activation, a key mechanism of their toxicity. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | This descriptor measures the hydrophobicity of the compound, which affects its absorption, distribution, and potential for bioaccumulation. |
Given the structural features of this compound, QSAR models would likely predict a significant level of toxicity due to the presence of two nitro groups, which are known to be metabolically reduced to toxic intermediates. The fluorine atoms would further modulate its electronic properties and hydrophobicity, influencing its toxicokinetics and toxicodynamics.
Academic Investigations of Environmental Degradation Pathways and Fate
The environmental fate of this compound is determined by its susceptibility to various degradation processes, both biotic and abiotic. Nitroaromatic compounds are generally recognized for their persistence in the environment, largely due to the electron-withdrawing nature of the nitro groups that makes the aromatic ring resistant to oxidative attack by microorganisms. nih.gov
Biotic Degradation: Microbial degradation is a key process in the environmental breakdown of organic pollutants. For nitroaromatic compounds, degradation can proceed via two main types of pathways: reductive and oxidative.
Reductive Pathways: Under anaerobic or anoxic conditions, the most common initial step is the reduction of the nitro groups to nitroso, hydroxylamino, and ultimately amino groups. nih.gov This process can be carried out by a wide range of microorganisms. However, the resulting aromatic amines can sometimes be more persistent or toxic than the parent compound and can undergo polymerization or covalent binding to soil organic matter. arizona.edu
Oxidative Pathways: Aerobic degradation of some dinitroaromatic compounds, such as 2,4-dinitrotoluene (B133949) (DNT), has been shown to be initiated by a dioxygenase enzyme. nih.govasm.org This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a catechol derivative and the release of a nitrite (B80452) group. nih.govasm.org Subsequent enzymatic reactions can then lead to ring cleavage and complete mineralization. nih.govasm.org
For this compound, it is plausible that both reductive and oxidative pathways could occur, depending on the environmental conditions. The presence of fluorine atoms may influence the rate and pathway of degradation. While the strong carbon-fluorine bond is generally resistant to cleavage, the electron-withdrawing nature of fluorine could make the aromatic ring more susceptible to nucleophilic attack, potentially facilitating certain degradation steps.
Abiotic Degradation: Abiotic processes can also contribute to the transformation of this compound in the environment.
Photodegradation: Sunlight can induce the degradation of nitroaromatic compounds, particularly in surface waters. This process can involve direct photolysis or indirect photolysis mediated by other substances in the water.
Hydrolysis: While the carbon-fluorine bond is generally stable, the presence of two strong electron-withdrawing nitro groups could potentially activate the fluorine atoms towards nucleophilic substitution by water (hydrolysis), especially under certain pH conditions. However, for 1-fluoro-2,4-dinitrobenzene (B121222), hydrolysis is not expected to be a major environmental fate process. nih.gov
Research on Interactions with Environmental Compartments and Matrices
The transport and bioavailability of this compound in the environment are largely governed by its interactions with different environmental compartments, such as soil, water, and sediment.
Soil: The interaction of nitroaromatic compounds with soil is a critical factor in their environmental fate. Research on compounds like 2,4-dinitrotoluene and 2,4-dinitroanisole (B92663) has shown that soil organic matter (SOM) is the primary component controlling their sorption. nih.govnih.gov The interaction is not solely based on hydrophobicity; π-π electron donor-acceptor interactions between the electron-deficient nitroaromatic ring and the electron-rich aromatic structures within SOM are thought to play a significant role. nih.gov
For this compound, a strong adsorption to soil, particularly soils with high organic carbon content, is expected. This strong sorption would reduce its mobility in soil and decrease its leaching potential into groundwater. However, this binding can also lead to long-term sequestration in the soil, making it a persistent contaminant. The formation of covalent bonds between the degradation products (e.g., aromatic amines) and soil organic matter can lead to irreversible binding. arizona.edu
Water: In aquatic systems, the fate of this compound would be influenced by its solubility, potential for hydrolysis, and photodegradation. Its interaction with dissolved organic matter in the water column could affect its bioavailability and susceptibility to photolysis.
Sediment: Due to its likely strong sorption to organic matter, this compound that enters aquatic systems would be expected to partition to sediments. Sediments can act as a long-term sink for such compounds. Under the often anoxic conditions of sediments, reductive degradation pathways would likely be favored, leading to the formation of aminonitro and diamino derivatives.
The following table summarizes the expected interactions of this compound with major environmental compartments based on research on analogous compounds.
| Environmental Compartment | Key Interaction Processes | Expected Outcome for this compound |
| Soil | Sorption to soil organic matter (SOM) via hydrophobic and electron donor-acceptor interactions. | Strong adsorption, leading to low mobility and potential for long-term sequestration. |
| Covalent bonding of degradation products to SOM. | Irreversible binding of metabolites, contributing to persistence. | |
| Water | Dissolution, hydrolysis, photodegradation. | Limited mobility in the aqueous phase due to sorption; potential for abiotic degradation. |
| Sediment | Partitioning to sediment organic matter. | Accumulation in sediments, which act as a long-term sink. |
| Anaerobic biodegradation. | Reductive degradation to amino derivatives under anoxic conditions. |
Q & A
Q. What are the standard reaction conditions for using 1,5-difluoro-2,4-dinitrobenzene (DFDNB) in protein crosslinking studies?
DFDNB is commonly employed to crosslink proteins via nucleophilic substitution with amine residues. A typical protocol involves dissolving the protein (e.g., RNase A) in a 0.1 N NaHCO₃ buffer (pH ~8.3) and adding a methanolic solution of DFDNB (0.2% w/v) dropwise over several hours. The molar ratio of DFDNB to protein should be optimized (e.g., 1.8:1) to balance crosslinking efficiency and aggregation risks . Post-reaction, excess reagent is removed via dialysis or size-exclusion chromatography.
Q. How is DFDNB utilized in amino acid stereoisomer analysis?
DFDNB is a precursor to Marfey’s reagent, which derivatizes amino acids for chiral separation via HPLC or LC-MS/MS. However, commercial Marfey’s reagent may contain residual DFDNB, leading to side reactions. To mitigate this, add an unnatural amino acid (e.g., ¹³C₃-d-Ala) as an internal standard to compete with impurities, ensuring linear quantification of D/L-amino acids .
Q. What safety precautions are critical when handling DFDNB?
DFDNB is toxic (Risk Phrases: R23/24/25) and requires handling in a fume hood with PPE (gloves, lab coat, goggles). Waste must be neutralized with 1 N NaOH and disposed of as hazardous organic material. Always consult SDS documentation for specific protocols .
Q. What is the role of DFDNB in synthesizing fluorescent probes?
DFDNB serves as a key building block for oxacalix[4]arene-based fluorescent receptors. It reacts with ethyl 3,5-dihydroxybenzoate under basic conditions (K₂CO₃) to form macrocyclic structures, which are functionalized with sulfonamide groups for selective nitroaromatic compound detection .
Advanced Research Questions
Q. How can crosslinking efficiency be optimized while minimizing protein aggregation?
Aggregation arises from excessive crosslinking. To optimize:
- Use a 10–20% molar excess of DFDNB over target lysine residues.
- Conduct reactions at 4°C to slow kinetics and favor intramolecular over intermolecular crosslinks.
- Validate with SDS-PAGE and mass spectrometry to distinguish monomeric vs. dimeric products .
- Note: DFDNB may fail to crosslink certain proteins (e.g., ASR1) due to steric hindrance or lack of reactive amines; alternative reagents like EGS are recommended .
Q. How do impurities in DFDNB-based syntheses affect analytical workflows, and how can they be resolved?
Residual DFDNB in Marfey’s reagent derivatives can react with amino acids, producing undetectable byproducts. Implement:
Q. What strategies resolve contradictory data in crosslinking studies (e.g., dimerization vs. no crosslinking)?
Inconsistent results may stem from:
- Reagent selectivity : DFDNB targets lysine amines; proteins lacking surface lysines (e.g., ASR1) will not crosslink .
- Conformational flexibility : Crosslinking efficiency depends on proximity of reactive groups. Use molecular dynamics simulations to predict feasible linkages.
- Validation : Confirm dimerization via size-exclusion chromatography, native PAGE, and tandem mass spectrometry .
Q. How is DFDNB applied in transition-metal-free arylation of isocyanides?
DFDNB reacts with isocyanides under trifluoroacetic acid (TFA) catalysis to form aryl amides. The mechanism involves TFA-promoted activation of DFDNB’s fluorine groups, enabling nucleophilic attack by isocyanides. This method avoids metal catalysts, simplifying purification and reducing toxicity .
Q. What structural insights can be gained from DFDNB-mediated dimerization of conserved protein domains?
DFDNB crosslinking revealed that the Mₐ 8,000 light chain in dynein/myosin V forms parallel dimers via two helical regions (residues 14–32 and 33–46). This dimerization is critical for regulating nitric oxide synthase activity. Confirm dimer interfaces using truncation mutants and crosslinkers like dimethyl pimelimidate .
Q. How does the substitution pattern of DFDNB influence its reactivity in nucleophilic aromatic substitution?
The 1,5-difluoro-2,4-dinitro configuration enhances electrophilicity at the 1- and 5-positions due to electron-withdrawing nitro groups. Comparative studies with isomers (e.g., 1,3-difluoro-4-nitrobenzene) show that steric hindrance and electronic effects dictate reaction rates and regioselectivity. Computational modeling (DFT) can predict reactive sites for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
